molecular formula C11H16N2O4 B12420392 3-O-Methyl Carbidopa-d5

3-O-Methyl Carbidopa-d5

Cat. No.: B12420392
M. Wt: 245.29 g/mol
InChI Key: CZEXQBQCMOVXGP-YRYIGFSMSA-N
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Description

3-O-Methyl Carbidopa-d5 is a deuterium-labeled version of the drug Carbidopa. Carbidopa is commonly used in combination with Levodopa for the treatment of Parkinson’s disease. The addition of deuterium to the molecule provides a useful tool for researchers in understanding the metabolism and pharmacokinetics of the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Methyl Carbidopa-d5 involves the incorporation of deuterium into the Carbidopa molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired product with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-O-Methyl Carbidopa-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-O-Methyl Carbidopa-d5 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-O-Methyl Carbidopa-d5 is similar to that of Carbidopa. Carbidopa inhibits the enzyme aromatic amino acid decarboxylase, preventing the peripheral conversion of Levodopa to dopamine. This allows more Levodopa to reach the brain, where it can be converted to dopamine and exert its therapeutic effects. The deuterium labeling does not significantly alter the mechanism of action but provides a means to study the drug’s behavior in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-Methyl Carbidopa-d5 is unique due to its deuterium labeling, which allows for detailed studies of the drug’s metabolism and pharmacokinetics. This labeling provides a distinct advantage in research settings, enabling more precise tracking and analysis compared to non-labeled compounds.

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

245.29 g/mol

IUPAC Name

3,3,3-trideuterio-2-[dideuterio-(4-hydroxy-3-methoxyphenyl)methyl]-2-hydrazinylpropanoic acid

InChI

InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-8(14)9(5-7)17-2/h3-5,13-14H,6,12H2,1-2H3,(H,15,16)/i1D3,6D2

InChI Key

CZEXQBQCMOVXGP-YRYIGFSMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])C1=CC(=C(C=C1)O)OC)NN

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)OC)(C(=O)O)NN

Origin of Product

United States

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